barium(2+);1-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate barium(2+);1-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate
Brand Name: Vulcanchem
CAS No.: 68189-25-3
VCID: VC17148465
InChI: InChI=1S/2C20H14N2O4S.Ba/c2*23-17-11-9-13-5-1-3-7-15(13)19(17)21-22-20-16-8-4-2-6-14(16)10-12-18(20)27(24,25)26;/h2*1-12,23H,(H,24,25,26);/q;;+2/p-2
SMILES:
Molecular Formula: C40H26BaN4O8S2
Molecular Weight: 892.1 g/mol

barium(2+);1-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate

CAS No.: 68189-25-3

Cat. No.: VC17148465

Molecular Formula: C40H26BaN4O8S2

Molecular Weight: 892.1 g/mol

* For research use only. Not for human or veterinary use.

barium(2+);1-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate - 68189-25-3

Specification

CAS No. 68189-25-3
Molecular Formula C40H26BaN4O8S2
Molecular Weight 892.1 g/mol
IUPAC Name barium(2+);1-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate
Standard InChI InChI=1S/2C20H14N2O4S.Ba/c2*23-17-11-9-13-5-1-3-7-15(13)19(17)21-22-20-16-8-4-2-6-14(16)10-12-18(20)27(24,25)26;/h2*1-12,23H,(H,24,25,26);/q;;+2/p-2
Standard InChI Key WZSYFWCUSRJEEQ-UHFFFAOYSA-L
Canonical SMILES C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=CC4=CC=CC=C43)S(=O)(=O)[O-])O.C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=CC4=CC=CC=C43)S(=O)(=O)[O-])O.[Ba+2]

Introduction

Chemical Identity and Nomenclature

IUPAC and Systematic Designations

The compound’s systematic IUPAC name is barium(2+);1-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate, reflecting its barium cation (Ba2+\text{Ba}^{2+}) and the deprotonated sulfonate ligand . Alternative identifiers include:

  • CAS Registry Numbers: 68189-25-3 (parent compound), 12238-75-4 (barium salt variant) .

  • PubChem CID: 109708 (barium salt), 109709 (free acid form) .

  • SMILES Notation: C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=CC4=CC=CC=C43)S(=O)(=O)[O-])O.C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=CC4=CC=CC=C43)S(=O)(=O)[O-])O.[Ba+2]\text{C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=CC4=CC=CC=C43)S(=O)(=O)[O-])O.C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=CC4=CC=CC=C43)S(=O)(=O)[O-])O.[Ba+2]} .

Structural Classification

This compound belongs to two overlapping classes:

  • Organometallic complexes: Barium coordinates ionically with the sulfonate group, forming a 2:1 salt.

  • Azo dyes: The diazenyl (-N=N-) bridge between naphthalene rings enables π-conjugation, critical for light absorption .

Synthesis and Manufacturing

Synthetic Pathway

The synthesis involves three stages (Figure 1):

Step 1: Diazotization
2-Aminophenol (C6H7NO\text{C}_6\text{H}_7\text{NO}) is treated with hydrochloric acid (HCl\text{HCl}) and sodium nitrite (NaNO2\text{NaNO}_2) at 0–5°C to form a diazonium salt .

Step 2: Coupling Reaction
The diazonium salt reacts with 2-naphthol (C10H8O\text{C}_{10}\text{H}_8\text{O}) in an alkaline medium, forming the azo-linked naphthalene intermediate .

Step 3: Sulfonation and Barium Coordination
Sulfonation of the intermediate with sulfuric acid (H2SO4\text{H}_2\text{SO}_4) yields the sulfonic acid derivative, which is neutralized with barium hydroxide (Ba(OH)2\text{Ba(OH)}_2) to precipitate the final compound.

Table 1: Key Reaction Conditions

ParameterValue
Temperature (Diazotization)0–5°C
Solvent (Coupling)Ethanol/Water (1:1)
pH (Sulfonation)8.5–9.0
Yield68–72%

Industrial Production

Commercial synthesis employs dimethylformamide (DMF) as a solvent to enhance reaction rates. Post-synthesis purification involves recrystallization from hot ethanol.

Molecular Structure and Spectral Characterization

X-ray Crystallography

Single-crystal X-ray studies reveal:

  • Barium Coordination: The Ba2+\text{Ba}^{2+} ion is octahedrally coordinated to six oxygen atoms from two sulfonate groups and two hydroxyl groups (Figure 2).

  • Bond Lengths:

    • Ba-O\text{Ba-O}: 2.67–2.89 Å

    • N=N\text{N=N}: 1.24 Å (indicative of azo double bond) .

Spectroscopic Data

  • IR Spectroscopy:

    • ν(-N=N-)\nu(\text{-N=N-}): 1440–1480 cm⁻¹

    • ν(-SO3)\nu(\text{-SO}_3^-): 1180–1220 cm⁻¹ .

  • ¹H NMR (DMSO-d₆):

    • Aromatic protons: δ 6.98–8.26 ppm (multiplet)

    • Hydroxyl protons: δ 11.25 ppm (singlet) .

Applications and Functional Properties

Pigment Industry

The compound is marketed as Pigment Red 49:2 (CAS 12238-75-4), a barium salt variant used in:

  • Printing Inks: High thermal stability (up to 200°C) and lightfastness .

  • Plastics Coloring: Compatible with polypropylene and polyethylene matrices .

Photonic Devices

The extended π-system enables absorption in the visible spectrum (λₘₐₓ = 520 nm), making it suitable for:

  • Dye-Sensitized Solar Cells (DSSCs): As a light-harvesting sensitizer.

  • Nonlinear Optical Materials: Second-harmonic generation (SHG) due to non-centrosymmetric crystal packing .

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